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Introduction

Elimusertib hydrochloride (BAY 1895344) is a potent and highly selective, orally bioavailable

small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR

is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for

maintaining genomic integrity.[3] In cancer cells, which often exhibit increased replication stress

and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This

dependency makes ATR a compelling therapeutic target. Elimusertib's selective inhibition of

ATR disrupts critical cell cycle checkpoints and DNA repair mechanisms, leading to synthetic

lethality in tumor cells with specific genetic backgrounds or sensitizing them to other cancer

therapies.[4] This technical guide provides a comprehensive overview of elimusertib
hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed

experimental protocols.

Mechanism of Action
Elimusertib selectively binds to and inhibits the kinase activity of ATR, preventing ATR-

mediated signaling.[5] This inhibition disrupts the activation of downstream substrates, most

notably Checkpoint Kinase 1 (Chk1), which is a key effector in the ATR signaling pathway.[6]

The inhibition of the ATR-Chk1 pathway leads to the abrogation of cell cycle arrest,
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uncontrolled replication origin firing, and the collapse of stalled replication forks, ultimately

resulting in catastrophic DNA damage and apoptotic cell death in cancer cells.[7]

Preclinical Data
Elimusertib has demonstrated significant anti-tumor activity in a wide range of preclinical

models, both as a monotherapy and in combination with other agents.

In Vitro Activity
Elimusertib exhibits potent antiproliferative activity against a broad spectrum of human tumor

cell lines.[1]

Parameter Value
Cell
Lines/Conditions

Reference

ATR IC50 7 nM Cell-free assay [1]

Median Proliferation

IC50
78 nM

Panel of human tumor

cell lines
[1]

H2AX

Phosphorylation IC50
36 nM Hydroxyurea-induced [1]

SU-DHL-8 IC50 9 nM B-cell lymphoma [1][2]

LoVo IC50 71 nM Colorectal cancer [1][2]

HT-29 IC50 160 nM Colorectal cancer [1][2]

MDA-MB-231 IC50 100 nM
Triple-negative breast

cancer
[7]

MDA-MB-453 IC50 46 nM
HER2-amplified

breast cancer
[7]

Table 1: In Vitro Inhibitory Activity of Elimusertib. This table summarizes the half-maximal

inhibitory concentrations (IC50) of elimusertib against ATR kinase and various cancer cell lines.

In Vivo Efficacy
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Elimusertib has demonstrated robust anti-tumor efficacy in various xenograft and patient-

derived xenograft (PDX) models.

Model Type Cancer Type
Dosing
Regimen

Outcome Reference

Xenograft

Ovarian and

Colorectal

Cancer

50 mg/kg, p.o.,

b.i.d., 3 days

on/4 days off

Strong anti-tumor

efficacy
[1]

Xenograft
Mantle Cell

Lymphoma

50 mg/kg, p.o.,

b.i.d., 3 days

on/4 days off

Complete tumor

remission
[1][2]

PDX
Pediatric Solid

Tumors

40 mg/kg, p.o.,

twice daily, 3

days on/4 days

off

Pronounced

objective

response rates

[8][9]

PDX
Pediatric Solid

Tumors

40 mg/kg, p.o.,

twice daily, 3

days on/4 days

off

Extended

median

Progression-Free

Survival (PFS)

from 7 to 20 days

[9][10]

Xenograft

ATM-mutated

GCB-DLBCL

(SU-DHL-8)

50 mg/kg, p.o.,

b.i.d., 3 days

on/4 days off for

11 days

Strong anti-tumor

efficacy
[1]

Xenograft
MDA-MB-231

(Breast Cancer)

30 mg/kg, twice-

daily, 3 days on/4

days off for 4

weeks

Slowed tumor

growth
[7]

Xenograft
MDA-MB-231

(Breast Cancer)

50 mg/kg, twice-

daily, 3 days on/4

days off for 4

weeks

Decrease in

tumor size
[7]
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Table 2: In Vivo Anti-Tumor Efficacy of Elimusertib. This table summarizes the dosing regimens

and outcomes of elimusertib treatment in various preclinical cancer models.

Clinical Development
Elimusertib is currently being evaluated in multiple clinical trials across a range of solid tumors

and lymphomas, both as a monotherapy and in combination with other anticancer agents.
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Trial
Identifier

Phase Status
Intervention
s

Condition Reference

NCT0318896

5
Phase 1b Recruiting Elimusertib

Advanced

Solid Tumors

with DDR

Defects

[11][12]

PEPN2112

(NCT050712

09)

Phase 1/2 Ongoing Elimusertib

Relapsed or

Refractory

Pediatric

Solid Tumors

[5][13]

NCT0426793

9
Phase 1b Terminated

Elimusertib,

Niraparib

Advanced

Solid Tumors,

Ovarian

Cancer

[14]

NCT0453540

1
Phase 1 Terminated

Elimusertib,

FOLFIRI

Advanced or

Metastatic

Gastrointestin

al

Malignancies

[15]

NCT0409527

3

Not specified

in snippets

Not specified

in snippets
Elimusertib

Not specified

in snippets
[16]

Study 19741
Not specified

in snippets

April 2023

(end date)

Elimusertib,

Pembrolizum

ab

Advanced

Solid Tumors
[17]

NCI 10404 Phase 1 Completed
Elimusertib,

Cisplatin

Advanced

Solid Tumors
[18]

Table 3: Selected Clinical Trials Involving Elimusertib. This table provides an overview of key

clinical trials evaluating the safety and efficacy of elimusertib.

In a Phase 1b expansion trial (NCT03188965), elimusertib demonstrated promising anti-tumor

activity in patients with advanced solid tumors carrying DNA damage response (DDR) defects.

[11][17] Clinical benefit, with disease control for at least 16 weeks, was observed in
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approximately 35% of patients.[17] Notably, durable clinical benefit lasting over 6 months was

seen in 27.8% of patients with advanced ovarian cancer and 26.5% of patients with ATM loss.

[17] The pediatric phase 1/2 trial PEPN2112 (NCT05071209) has established a recommended

phase 2 dose (RP2D) for elimusertib monotherapy in pediatric patients at 24 mg/m²/dose (max

40 mg) orally BID for 3 days a week.[13] The primary toxicities observed were hematologic.[13]

Signaling Pathways and Experimental Workflows
ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA damage response. The following

diagram illustrates the key components and the point of inhibition by elimusertib.
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Start

Seed cancer cells in 96-well plate

Incubate (24h)

Treat with varying concentrations of Elimusertib

Incubate (e.g., 72h)

Add MTT reagent

Incubate (2-4h)

Add solubilization buffer (e.g., DMSO)

Read absorbance (570 nm)

Data analysis (IC50 calculation)

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. creative-diagnostics.com [creative-diagnostics.com]

3. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of
Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. ucl.ac.uk [ucl.ac.uk]

8. ClinicalTrials.gov [clinicaltrials.gov]

9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores
Cancer Center [sites.medschool.ucsd.edu]

10. Measuring DNA modifications with the comet assay: a compendium of protocols |
Springer Nature Experiments [experiments.springernature.com]

11. m.youtube.com [m.youtube.com]

12. targetedonc.com [targetedonc.com]

13. ascopubs.org [ascopubs.org]

14. ClinicalTrials.gov [clinicaltrials.gov]

15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

16. biorxiv.org [biorxiv.org]

17. Advanced solid tumors | Study 19741 | Bayer - Clinical Trials Explorer
[clinicaltrials.bayer.com]

18. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced
Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8067878?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Models_in_ATR_Inhibitor_Efficacy_Testing.pdf
https://www.creative-diagnostics.com/comet-assay-for-the-detection-of-dna-breaks-protocol.htm
https://flowcytometry.medicine.uiowa.edu/gfp-and-propidium-iodide-cell-cycle-analysis
https://flowcytometry.medicine.uiowa.edu/gfp-and-propidium-iodide-cell-cycle-analysis
https://www.rndsystems.com/resources/protocols/flow-cytometry-protocol-analysis-cell-viability-using-propidium-iodide
https://www.researchgate.net/publication/371299278_A_phase_12_study_of_bay_18953444_Elimusertib_in_pediatric_patients_with_relapsed_or_refractory_solid_tumors_Initial_report_of_the_phase_1_results_of_PEPN2112
https://www.researchgate.net/publication/7106790_The_Comet_Assay_A_Sensitive_Genotoxicity_Test_for_the_Detection_of_DNA_Damage_and_Repair
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://clinicaltrials.gov/study/NCT03188965
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://experiments.springernature.com/articles/10.1038/s41596-022-00754-y
https://experiments.springernature.com/articles/10.1038/s41596-022-00754-y
https://m.youtube.com/watch?v=rlyD7wxZqDE
https://www.targetedonc.com/view/elimusertib-elicits-response-in-patients-with-solid-tumors-and-atm-brca1-2-defects
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.e15131
https://www.clinicaltrials.gov/study/NCT04267939
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.biorxiv.org/content/10.1101/2022.11.10.515290.full
https://clinicaltrials.bayer.com/study/19741
https://clinicaltrials.bayer.com/study/19741
https://pmc.ncbi.nlm.nih.gov/articles/PMC12580894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12580894/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8067878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Elimusertib Hydrochloride: A Selective ATR Inhibitor for
Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8067878#elimusertib-hydrochloride-as-a-selective-
atr-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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